N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a sulfonamide group, and a methoxy group. Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the sulfonamide group, and the methoxy group. The presence of these groups would likely influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in water, while the methoxy group could increase its lipophilicity .Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound is involved in the synthesis of novel derivatives that exhibit significant antimicrobial activities. For instance, research has explored the reactivity of similar acetamide derivatives with nitrogen-based nucleophiles, leading to compounds that displayed good antimicrobial activity against various strains. Compounds synthesized through such reactions have shown high activity, indicating their potential as antimicrobial agents. Computational calculations have supported these findings, providing a solid basis for the development of new compounds with anticipated antimicrobial properties (Fahim & Ismael, 2019).
Antitumor and Anticancer Activity
Research into the antitumor activity of derivatives of this compound has been promising. Some derivatives bearing different heterocyclic rings have been synthesized and tested for their antitumor activity in vitro against a range of human tumor cell lines. These studies have identified compounds with considerable anticancer activity, highlighting the potential of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibitory Potential
The compound has also been explored for its enzyme inhibitory potential. New sulfonamides incorporating this structure have been synthesized and tested for their inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These studies have provided insights into the design of enzyme inhibitors for therapeutic applications, with some compounds exhibiting substantial inhibitory activity (Abbasi et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-17-9-11-18(12-10-17)30(27,28)14-21(26)23-16-6-4-5-15(13-16)22-24-19-7-2-3-8-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITXRDLCSMTNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.